molecular formula C15H20N2O5 B499024 [1-(3,5-Dimethoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid CAS No. 1033600-03-1

[1-(3,5-Dimethoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid

Cat. No. B499024
CAS RN: 1033600-03-1
M. Wt: 308.33g/mol
InChI Key: RXOCYZSKLDMEMZ-UHFFFAOYSA-N
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Description

“[1-(3,5-Dimethoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid” is a chemical compound with the molecular formula C15H20N2O5 . It is also known as "2-Piperazineacetic acid, 1-[(3,5-dimethoxyphenyl)methyl]-3-oxo-" .


Molecular Structure Analysis

The molecular weight of this compound is 308.33 . The InChI code for this compound is 1S/C15H20N2O5/c1-21-11-5-10 (6-12 (7-11)22-2)9-17-4-3-16-15 (20)13 (17)8-14 (18)19/h5-7,13H,3-4,8-9H2,1-2H3, (H,16,20) (H,18,19) .

Scientific Research Applications

Synthesis and Biological Activities

  • A study by Abu-Hashem et al. (2020) demonstrated the synthesis of various compounds, including piperazine derivatives, which exhibited significant COX-2 inhibitory, analgesic, and anti-inflammatory activities. This research contributes to understanding the potential therapeutic applications of piperazine-based compounds in pain and inflammation management (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Chelating Properties

  • Research by Genik-Sas-Berezowsky and Spinner (1970) focused on the synthesis of chelating polymers, including piperazine acetic acids. These studies are crucial for developing applications in metal ion sequestration, which is vital in environmental and industrial processes (Genik-Sas-Berezowsky & Spinner, 1970).

Polyamide Synthesis

  • Hattori and Kinoshita (1979) synthesized polyamides incorporating piperazine structures, demonstrating the versatility of these compounds in polymer chemistry. These materials have potential applications in the development of novel plastics and fibers (Hattori & Kinoshita, 1979).

Inhibitory Effects on Enzymes

  • Dutta and Foye (1990) synthesized a series of piperazine-acetic acid esters, which showed significant activity against aspartate transcarbamoylase, an enzyme involved in the biosynthesis of pyrimidines. This highlights the potential of piperazine derivatives in developing novel inhibitors for biochemical pathways (Dutta & Foye, 1990).

Spectroscopy and Analysis

  • Abdel-Hay et al. (2013) explored the mass spectrometric properties of dimethoxybenzyl-N-methylpiperazines. Such studies are fundamental in analytical chemistry, aiding in the identification and analysis of complex organic compounds (Abdel-Hay, Deruiter, & Clark, 2013).

Photochemistry Studies

  • DeCosta et al. (2000) investigated the photochemistry of dimethoxybenzyl compounds, including those with piperazine structures. This research is essential for understanding the photostability and photochemical behaviors of these compounds, which is relevant in materials science and photopharmacology (DeCosta, Howell, Pincock, & Rifai, 2000).

Safety and Hazards

This compound is considered an irritant . For safety, it is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/clothing/eye protection/face protection . In case of contact with skin or eyes, rinse immediately with plenty of water .

properties

IUPAC Name

2-[1-[(3,5-dimethoxyphenyl)methyl]-3-oxopiperazin-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O5/c1-21-11-5-10(6-12(7-11)22-2)9-17-4-3-16-15(20)13(17)8-14(18)19/h5-7,13H,3-4,8-9H2,1-2H3,(H,16,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXOCYZSKLDMEMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CN2CCNC(=O)C2CC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10388169
Record name AN-329/43074163
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10388169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1033600-03-1
Record name AN-329/43074163
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10388169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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